An In-depth Technical Guide to Isopropyl Salicylate: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Isopropyl Salicylate: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl salicylate (B1505791), the ester formed from the condensation of salicylic (B10762653) acid and isopropyl alcohol, is a compound of interest in various scientific fields, including fragrance chemistry and pharmacology.[1] Its structural similarity to other salicylates, a class of compounds known for their therapeutic effects, suggests potential applications in drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of isopropyl salicylate.
Chemical Structure and Identification
Isopropyl salicylate is chemically known as propan-2-yl 2-hydroxybenzoate.[2] It is classified as a benzoate (B1203000) ester, a member of phenols, and a salicylate.[3] The molecule consists of a benzene (B151609) ring substituted with a hydroxyl group and an ester group at positions 2 and 1, respectively. The ester group is formed with isopropanol (B130326).
Table 1: Chemical Identifiers for Isopropyl Salicylate
| Identifier | Value | Reference(s) |
| IUPAC Name | propan-2-yl 2-hydroxybenzoate | [2] |
| CAS Number | 607-85-2 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| SMILES | CC(C)OC(=O)C1=CC=CC=C1O | [2][4] |
| InChI | InChI=1S/C10H12O3/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3 | [2] |
| InChIKey | YEULQIJMIOWCHB-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Isopropyl salicylate is a clear, colorless to very slightly yellow liquid at room temperature.[5] It is characterized by a vegetal, green, and herbal odor.[1][4] It is sparingly soluble in water but soluble in organic solvents like ethyl alcohol and ether.[1]
Table 2: Physicochemical Properties of Isopropyl Salicylate
| Property | Value | Reference(s) |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [5][6] |
| Density | 1.09 g/cm³ | [1] |
| Boiling Point | 237.0 to 238.0 °C at 760 mmHg | [7] |
| Vapor Pressure | 0.024 mmHg at 25 °C (estimated) | [7] |
| Flash Point | 96.11 °C (205.00 °F) TCC | [7] |
| logP (o/w) | 3.386 (estimated) | [7] |
| pKa | 8.37 ± 0.30 (Predicted) | [5] |
| Refractive Index | 1.5085-1.5115 at 20°C | [6] |
| Solubility in Water | 209.1 mg/L at 25 °C (estimated) | [7] |
Spectral Data
The structural characterization of isopropyl salicylate is supported by various spectroscopic techniques.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.
Table 3: ¹H NMR Spectral Data for Isopropyl Salicylate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| ~1.3 | Doublet | 6H | -CH(CH₃ )₂ | [8][9] |
| ~5.2 | Septet | 1H | -CH (CH₃)₂ | [8][9] |
| ~6.8-7.9 | Multiplet | 4H | Aromatic protons | [8][9] |
| ~10.8 | Singlet | 1H | Phenolic -OH | [10] |
Table 4: ¹³C NMR Spectral Data for Isopropyl Salicylate
| Chemical Shift (ppm) | Assignment | Reference(s) |
| ~21.8 | -CH(C H₃)₂ | [11][12] |
| ~68.5 | -C H(CH₃)₂ | [11][12] |
| ~112.5 | Aromatic C (quaternary) | [11][12] |
| ~117.5 | Aromatic CH | [11][12] |
| ~119.2 | Aromatic CH | [11][12] |
| ~130.0 | Aromatic CH | [11][12] |
| ~135.8 | Aromatic CH | [11][12] |
| ~161.5 | Aromatic C-OH | [11][12] |
| ~169.8 | Ester C=O | [11][12] |
4.2 Infrared (IR) Spectroscopy
The IR spectrum of isopropyl salicylate shows characteristic absorption bands corresponding to its functional groups.[13][14][15]
Table 5: Key IR Absorption Bands for Isopropyl Salicylate
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~3200 | Broad | O-H stretch (phenolic) | [16][17] |
| ~2980 | Medium | C-H stretch (aliphatic) | [16][17] |
| ~1680 | Strong | C=O stretch (ester) | [16][17] |
| ~1610, ~1485 | Medium-Strong | C=C stretch (aromatic) | [16][17] |
| ~1250 | Strong | C-O stretch (ester) | [16][17] |
4.3 Mass Spectrometry (MS)
Electron ionization mass spectrometry of isopropyl salicylate results in a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 180.[3][18]
Table 6: Major Mass Spectral Fragments for Isopropyl Salicylate
| m/z | Proposed Fragment | Reference(s) |
| 180 | [M]⁺ (Molecular ion) | [2][18] |
| 138 | [M - C₃H₆]⁺ (Loss of propene via McLafferty rearrangement) | [2][18] |
| 121 | [C₇H₅O₂]⁺ (Loss of isopropoxy radical) | [2][18] |
| 120 | [C₇H₄O₂]⁺ (From m/z 121 by loss of H) | [2][18] |
| 92 | [C₆H₄O]⁺ (Loss of CO from m/z 120) | [2][18] |
Experimental Protocols
5.1 Synthesis of Isopropyl Salicylate via Fischer Esterification
This protocol describes the synthesis of isopropyl salicylate from salicylic acid and isopropanol using an acid catalyst, a classic example of Fischer esterification.[4][5][6][7][19]
Materials:
-
Salicylic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine salicylic acid and an excess of isopropanol (e.g., a 1:3 molar ratio).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with water to remove the excess isopropanol and sulfuric acid.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer again with water and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The crude isopropyl salicylate can be purified by vacuum distillation.
5.2 Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of isopropyl salicylate against bacterial strains.[13][20][21][22][23]
Materials:
-
Isopropyl salicylate
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of isopropyl salicylate in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.
-
Perform serial two-fold dilutions of the isopropyl salicylate solution in the wells of a 96-well plate containing MHB.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria in MHB without isopropyl salicylate) and a negative/sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of isopropyl salicylate that completely inhibits visible bacterial growth (i.e., the lowest concentration at which the well remains clear).
Biological Activity and Potential Mechanism of Action
Isopropyl salicylate has been reported to possess bactericidal activity against both Gram-positive and Gram-negative bacteria.[5] While the specific mechanism for isopropyl salicylate is not extensively detailed in the literature, the antimicrobial action of salicylates, in general, is thought to be multifactorial.
Proposed Mechanisms of Action:
-
Cell Membrane Disruption: Salicylates can intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of essential intracellular components.[24] This loss of membrane potential and function can ultimately result in cell death.
-
Induction of Oxidative Stress: Salicylates have been shown to induce the formation of reactive oxygen species (ROS) in bacteria.[11] This can lead to a decrease in the bacterial membrane potential and a reduction in metabolic activity.
-
Modulation of Efflux Pumps: In some bacteria, salicylates can induce the expression of multidrug resistance (MDR) efflux pumps, which can lead to increased resistance to certain antibiotics.[25][26][27] This is an important consideration for potential combination therapies.
-
AMPK Activation: Salicylates are known to directly activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis in eukaryotic cells.[28][29] While this is primarily studied in the context of metabolic diseases, it is a noteworthy biological activity of the salicylate class.
Applications and Future Directions
Currently, the primary application of isopropyl salicylate is in the fragrance industry due to its pleasant scent.[30] However, its demonstrated antimicrobial properties suggest potential for further investigation in the following areas:
-
Topical Antiseptics: As a lipophilic molecule, it may have favorable properties for skin penetration, making it a candidate for topical antimicrobial formulations.
-
Food Preservation: Its activity against common foodborne pathogens could be explored for applications as a food preservative.
-
Adjuvant Therapy: The ability of salicylates to modulate bacterial resistance mechanisms could be investigated for use as an adjuvant to conventional antibiotics.
Further research is required to fully elucidate the antimicrobial spectrum, mechanism of action, and safety profile of isopropyl salicylate for potential therapeutic or industrial applications.
Safety and Handling
Isopropyl salicylate is considered a combustible liquid and can cause skin and eye irritation.[4] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[30] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[30] Store in a cool, dry place away from heat and open flames.[30]
Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered as a substitute for professional scientific or medical advice. Always refer to a comprehensive Safety Data Sheet (SDS) before handling any chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Isopropyl salicylate | C10H12O3 | CID 11838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Isopropyl salicylate(607-85-2) 1H NMR [m.chemicalbook.com]
- 10. sciepub.com [sciepub.com]
- 11. scispace.com [scispace.com]
- 12. Isopropyl salicylate(607-85-2) 13C NMR [m.chemicalbook.com]
- 13. preprints.org [preprints.org]
- 14. Isopropyl salicylate(607-85-2) IR Spectrum [chemicalbook.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.utah.edu [chemistry.utah.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. mdpi.com [mdpi.com]
- 21. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Promysalin is a salicylate-containing antimicrobial with a cell-membrane-disrupting mechanism of action on Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Salicylate Functions as an Efflux Pump Inducer and Promotes the Emergence of Fluoroquinolone-Resistant Campylobacter jejuni Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Salicylate increases the expression of marA and reduces in vitro biofilm formation in uropathogenic Escherichia coli by decreasing type 1 fimbriae expression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Salicylate reduces the antimicrobial activity of ciprofloxacin against extracellular Salmonella enterica serovar Typhimurium, but not against Salmonella in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. AMP-activated protein kinase signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 30. creative-diagnostics.com [creative-diagnostics.com]
